
Rifamycin B diisobutylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifamycin B diisobutylamide is a synthetic derivative of rifamycin B, a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. It is a potent inhibitor of bacterial RNA polymerase, which makes it an effective antibiotic against a wide range of gram-positive and gram-negative bacteria. Rifamycin B diisobutylamide has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
Rifamycin B diisobutylamide inhibits bacterial RNA polymerase by binding to a specific site on the enzyme, which prevents the enzyme from synthesizing RNA. This inhibition of RNA synthesis leads to the death of bacterial cells. Rifamycin B diisobutylamide has a broad spectrum of activity against gram-positive and gram-negative bacteria, making it an effective antibiotic.
Biochemical and physiological effects:
Rifamycin B diisobutylamide has been shown to have a number of biochemical and physiological effects on bacterial cells. It inhibits the synthesis of RNA, which leads to the death of bacterial cells. It also disrupts the synthesis of proteins, which is essential for the survival of bacterial cells. Rifamycin B diisobutylamide has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.
Avantages Et Limitations Des Expériences En Laboratoire
Rifamycin B diisobutylamide has several advantages for laboratory experiments. It is a potent inhibitor of bacterial RNA polymerase, which makes it an effective antibiotic against a wide range of bacteria. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. However, there are also some limitations to the use of rifamycin B diisobutylamide in laboratory experiments. It can be toxic to mammalian cells, which limits its use in studies involving animal models. It is also relatively expensive and difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on rifamycin B diisobutylamide. One area of research is the development of new antibiotics based on the structure of rifamycin B diisobutylamide. Another area of research is the development of new diagnostic tests for bacterial infections using rifamycin B diisobutylamide. Additionally, further studies are needed to investigate the potential use of rifamycin B diisobutylamide in the treatment of other bacterial infections, such as those caused by multidrug-resistant bacteria.
Méthodes De Synthèse
Rifamycin B diisobutylamide is synthesized by modifying the chemical structure of rifamycin B. The synthesis involves the reaction of rifamycin B with isobutylamine and isobutyl chloroformate in the presence of a base catalyst. The resulting product is purified using chromatography techniques to obtain pure rifamycin B diisobutylamide.
Applications De Recherche Scientifique
Rifamycin B diisobutylamide has been used extensively in scientific research for its ability to inhibit bacterial RNA polymerase. It has been used to study the transcriptional regulation of bacterial genes, the mechanism of action of other antibiotics, and the development of new antibiotics. Rifamycin B diisobutylamide has also been used in the development of diagnostic tests for bacterial infections.
Propriétés
Numéro CAS |
16784-05-7 |
|---|---|
Formule moléculaire |
C47H66N2O13 |
Poids moléculaire |
867 g/mol |
Nom IUPAC |
[(9E,19E,21E)-27-[2-[bis(2-methylpropyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H66N2O13/c1-23(2)20-49(21-24(3)4)35(51)22-59-34-19-32-42(55)37-36(34)38-44(30(10)41(37)54)62-47(12,45(38)56)60-18-17-33(58-13)27(7)43(61-31(11)50)29(9)40(53)28(8)39(52)25(5)15-14-16-26(6)46(57)48-32/h14-19,23-25,27-29,33,39-40,43,52-55H,20-22H2,1-13H3,(H,48,57)/b15-14+,18-17+,26-16+ |
Clé InChI |
MKESTUWPTLCKOK-LPXJNVAJSA-N |
SMILES isomérique |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)\C |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)
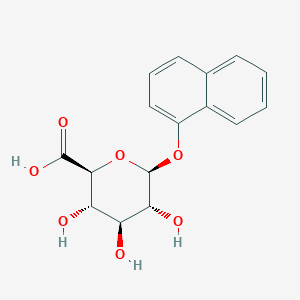

![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)
![1-Ethoxy[1]benzothieno[3,2-c]pyridine](/img/structure/B231346.png)
![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
![[(2,2,3-Trimethylcyclopentylidene)methyl]benzene](/img/structure/B231353.png)
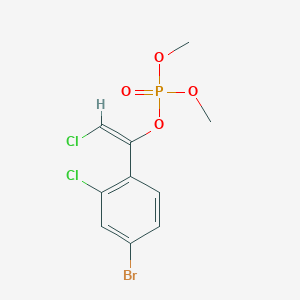
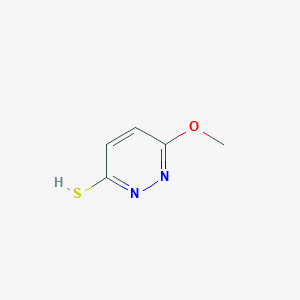
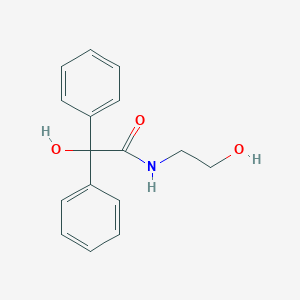
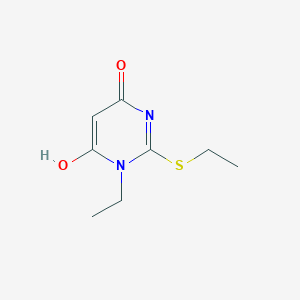
![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)
![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)